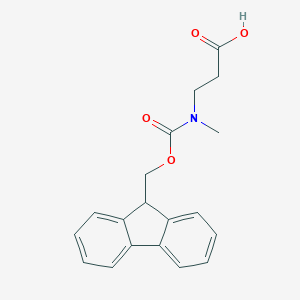

Fmoc-N-methyl-beta-alanine

Description

Historical Context of Amino Acid Derivatives in Peptide Chemistry

The journey of peptide chemistry began in the early 20th century, with Emil Fischer's initial proposals on the linking of amino acids via what we now know as the peptide bond. britannica.com The stepwise assembly of these amino acid precursors into peptides, however, presented significant challenges, primarily the need to control the reactivity of the amino and carboxyl groups to ensure orderly chain elongation. nih.gov

A major breakthrough came with the development of reversible protecting groups. In 1932, Bergmann and Zervas introduced the carbobenzoxy (Cbz) group, providing the first effective tool for temporary Nα-protection. nih.gov This innovation paved the way for solution-phase peptide synthesis. The field was further revolutionized in 1963 when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS). nih.govpeptide.com In SPPS, the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner. peptide.comamerigoscientific.com This method simplified the purification process, as excess reagents and byproducts could be washed away after each coupling step. peptide.com

The 1970s saw the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. nih.govpeptide.com The Fmoc/tBu (tert-butyl) strategy, developed by Meienhofer and coworkers, offered a milder alternative to the acid-labile Boc (tert-butyloxycarbonyl) protection scheme. peptide.comnih.gov The use of mild basic conditions for Fmoc group removal is compatible with a wider range of sensitive and modified amino acids, which was a limitation in Boc chemistry where repetitive acid treatment could cleave side-chain protecting groups. nih.govnih.gov Today, Fmoc SPPS is the predominant method for synthesizing peptides, including those incorporating complex amino acid derivatives designed to enhance biological activity and stability. amerigoscientific.comnih.gov

Significance of N-Methylation for Peptide Pharmacological Properties

N-methylation of the peptide backbone is a widely used strategy to enhance the drug-like properties of therapeutic peptides. researchgate.netacs.org This seemingly simple modification—replacing a backbone amide hydrogen with a methyl group—can profoundly alter a peptide's three-dimensional structure and physicochemical characteristics, leading to significant improvements in its pharmacological profile. researchgate.netmdpi.com

Poor membrane permeability and low oral bioavailability are significant challenges in peptide drug development. scielo.org.mxpnas.org N-methylation addresses these issues by altering the peptide's solvation properties. The replacement of the N-H hydrogen, a hydrogen bond donor, with a methyl group reduces the peptide's capacity for hydrogen bonding with water molecules. pnas.orgprismbiolab.com This "capping" of hydrogen bond donors can decrease the polar surface area and enhance the peptide's lipophilicity, making it more favorable for passive diffusion across cell membranes. scielo.org.mxrsc.org Numerous studies have confirmed that N-methylation can improve intestinal permeability and lead to substantially increased oral bioavailability, a critical step toward developing orally administered peptide drugs. escholarship.orgpnas.orgacs.org

Research Findings on N-Methylation Effects

Properties of Fmoc-N-methyl-beta-alanine

Structure

3D Structure

Propriétés

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDWCRKKTVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206571 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172965-84-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172965-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Fmoc N Methyl Beta Alanine and Analogues

Development of Solid-Phase Synthesis Protocols for Fmoc-N-methyl-beta-alanine

Solid-phase synthesis offers a streamlined and efficient approach for preparing Fmoc-N-methylated amino acids, circumventing the challenges often associated with solution-phase methods. The protocols typically involve temporarily immobilizing the amino acid on a resin, followed by a sequence of protection, methylation, and deprotection steps.

The 2-chlorotrityl chloride (2-CTC) resin is a highly effective solid support for the synthesis of this compound. mdpi.comresearchgate.net Its primary advantage lies in its high acid sensitivity, which allows the final product to be cleaved from the resin under exceptionally mild acidic conditions, such as 1% trifluoroacetic acid (TFA). nih.govresearchgate.netiris-biotech.de This mild cleavage is crucial as it preserves the acid-labile side-chain protecting groups and, most importantly, the N-terminal Fmoc group, yielding the desired Fmoc-N-Me-AA-OH product ready for subsequent use in peptide synthesis. nih.govresearchgate.net

The synthesis begins by anchoring the starting material, Fmoc-βAla-OH, to the 2-CTC resin. mdpi.comresearchgate.net The resin acts as a temporary protecting group for the carboxylic acid function throughout the subsequent chemical transformations. mdpi.comresearchgate.net The steric hindrance provided by the trityl group on the resin can also help minimize side reactions. iris-biotech.denih.gov

A critical step in the synthesis is the N-methylation of the resin-bound amino acid. Two common alkylating agents, dimethyl sulfate (B86663) and methyl iodide, have been systematically compared for this transformation in the context of the Biron-Kessler method. mdpi.comresearchgate.net The protocol involves first removing the Fmoc group and protecting the liberated amine with an o-nitrobenzenesulfonyl (o-NBS) group. This activates the amine proton, making it acidic enough for methylation. nih.gov The methylation is then carried out by treating the resin-bound amino acid with the alkylating agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net

Studies synthesizing Fmoc-N-Me-βAla-OH have demonstrated that both dimethyl sulfate and methyl iodide are highly effective, leading to the desired product in high yield and purity. mdpi.comresearchgate.netresearchgate.net

| Alkylation Reagent | Key Characteristics | Outcome in Fmoc-N-Me-βAla-OH Synthesis | References |

|---|---|---|---|

| Dimethyl Sulfate | A potent and efficient methylating agent. It is less volatile than methyl iodide but requires careful handling. | Successfully used to produce Fmoc-N-Me-βAla-OH with high yield and purity on a 2-CTC resin support. mdpi.comresearchgate.net | mdpi.comnih.govresearchgate.net |

| Methyl Iodide | A classic, highly reactive alkylating agent. It is more volatile and requires careful handling. | Effectively employed in the Biron-Kessler method to yield Fmoc-N-Me-βAla-OH with high yield and purity. mdpi.comresearchgate.net | mdpi.comnih.govresearchgate.net |

The modern solid-phase synthesis of N-methylated amino acids, often referred to as the Biron-Kessler method, is a direct adaptation of the Fukuyama amine synthesis, which was originally developed for solution-phase chemistry. mdpi.comresearchgate.net The core principle of the Fukuyama protocol is the use of a 2-nitrobenzenesulfonyl (o-NBS) or related nosyl protecting group. researchgate.netrsc.org This electron-withdrawing group renders the sulfonamide proton sufficiently acidic to be removed by a mild base, allowing for clean and efficient alkylation. mdpi.comnih.gov

In the solid-phase adaptation for synthesizing this compound, the process is as follows:

Fmoc-β-alanine is attached to the 2-CTC resin. researchgate.net

The N-terminal Fmoc group is removed. nih.gov

The newly freed amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govresearchgate.net

The acidic sulfonamide is N-methylated using a reagent like dimethyl sulfate or methyl iodide with a base. mdpi.comresearchgate.net

The o-NBS group is selectively removed using a thiol, such as mercaptoethanol. nih.govresearchgate.net

The free N-methyl amino group is reprotected with an Fmoc group using a reagent like Fmoc-OSu. researchgate.net

The final this compound product is cleaved from the resin. nih.gov

This sequence effectively translates the principles of the Fukuyama synthesis to a solid-phase format, enabling high efficiency and purity. mdpi.comresearchgate.net

Maintaining stereochemical integrity is paramount when synthesizing analogues of this compound that possess a chiral center. While beta-alanine (B559535) itself is achiral, the synthetic methods are designed to be broadly applicable to chiral α- and β-amino acids without causing racemization. researchgate.netresearchgate.net

The adopted synthetic conditions are mild and highly efficient, ensuring that the chiral integrity of the amino acid precursors is preserved throughout the process. researchgate.net The key methylation step occurs on a deprotonated sulfonamide nitrogen, a process that does not involve the chiral carbon center, thus preventing epimerization. researchgate.net Studies on the synthesis of various N-methyl amino acids using these protocols confirm the retention of the chiral configuration of the starting material. researchgate.net This is a significant advantage, as racemization can be a challenge in other methylation methods, particularly those performed in solution under harsh conditions. researchgate.netresearchgate.net

Synthesis of Diversified this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how chemical structure correlates with biological activity. The synthesis of a diverse library of derivatives of a lead compound is central to SAR. For peptide-based molecules, this often involves the systematic substitution of amino acid residues. Incorporating N-methylated amino acids like this compound is a key strategy to enhance properties such as metabolic stability, conformational rigidity, and membrane permeability.

The synthesis of diversified derivatives for SAR studies typically employs solid-phase peptide synthesis (SPPS). nih.govplos.org In this approach, this compound or its analogues can be incorporated at specific positions within a peptide sequence. A common strategy is an "N-methyl scan," analogous to an alanine (B10760859) scan, where each residue in a peptide is systematically replaced by its N-methylated counterpart to probe the importance of the backbone amide N-H bond for activity. nih.gov

For example, in SAR studies of Aβ42 C-terminal fragments as toxicity inhibitors, researchers synthesized analogues containing single N-methyl amino acid substitutions. nih.gov This allowed them to explore the role of both the side-chain structure and the N-methylation on inhibitory activity. nih.gov Similarly, SAR studies on the peptide antibiotic clovibactin (B11933462) involved synthesizing derivatives to understand the role of various residues, demonstrating that even subtle changes like N-methylation can significantly impact activity. acs.org

The synthesis of these derivatives relies on having access to a variety of Fmoc-N-methyl-amino acid building blocks. Diversification can be achieved by:

Altering the side chain of the amino acid before the N-methylation and Fmoc-protection steps.

Introducing different substituents onto the beta-carbon of the beta-alanine backbone.

Synthesizing diastereomers to probe the stereochemical requirements for activity.

The findings from these studies are crucial for optimizing lead compounds. For instance, replacing a specific residue with its N-methylated version might enhance activity, while another substitution could abolish it, providing clear data on the structural requirements for the desired biological effect.

| Parent Compound/Peptide | Modification Strategy | Purpose of Diversification | Key Finding | Reference |

|---|---|---|---|---|

| Aβ(31–42) | Systematic N-Me-Alanine substitution at each position. | To explore the role of backbone N-methylation in inhibitory activity against Aβ42 toxicity. | Introduction of an N-Me amino acid was an effective way to increase both aqueous solubility and inhibitory activity. | nih.gov |

| Odoamide | Substitution of sarcosine (B1681465) with N-methyl-β-alanine. | To study the effect of subtle conformational changes and N-methylation on cytotoxicity. | The N-methyl-β-alanine analogue showed slightly decreased cytotoxicity, indicating sensitivity to backbone structure. | nih.gov |

| Hsp90 Inhibitors | Incorporation of d-alanine (B559566) instead of l-alanine. | To examine how stereochemistry impacts binding affinity to Hsp90. | Inversion of stereochemistry from L to D produced an inactive molecule, indicating a critical role for backbone organization. | acs.org |

| Clovibactin | Alanine scan and N-methylation of specific residues. | To determine which residues are essential for antibiotic activity. | Side chains of specific residues were found to be important, but not essential, for activity. | acs.org |

Advancements in Green Chemistry Approaches for this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized for its environmental impact. Peptide synthesis, traditionally reliant on hazardous solvents, is a major focus for green chemistry initiatives. rsc.orgcsic.es The principles of green chemistry aim to reduce waste, use less toxic reagents and solvents, and improve energy efficiency. Advancements in this area are directly applicable to the synthesis of this compound and its use in SPPS.

A primary target for "greening" peptide chemistry is the replacement of conventional polar aprotic solvents, particularly N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.org Research has identified several more benign alternatives that can function effectively in the key steps of SPPS: Fmoc-deprotection and peptide bond formation. researchgate.net

Key advancements include:

Solvent Replacement: Identifying and validating greener solvents that can effectively swell the solid-phase resin and dissolve reagents. researchgate.netrsc.org Solvents like propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) have shown promise. rsc.orgresearchgate.net For instance, propylene carbonate has been successfully used as a replacement for both DMF and DCM in solution- and solid-phase peptide synthesis. rsc.org

Optimized Reaction Conditions: The efficiency of Fmoc-deprotection and coupling reactions in these alternative solvents is a critical area of research. While some green solvents perform well, they may require adjustments to reaction times or temperatures. rsc.org

Improved Protecting Group Strategies: While the Fmoc group itself is derived from non-renewable resources, its use in the Fmoc/tBu strategy avoids the highly hazardous reagents like HF required in older Boc/Bzl strategies. csic.es The base-labile nature of the Fmoc group is central to the process, and green approaches must ensure its efficient removal, as incomplete deprotection can lead to deletion peptide impurities. researchgate.netpublish.csiro.au

The successful application of these green principles would make the entire lifecycle of a peptide containing this compound, from the synthesis of the building block to the final peptide, more sustainable.

| Green Solvent | Key Properties | Application in SPPS | Reference |

|---|---|---|---|

| Propylene Carbonate (PC) | Polar aprotic solvent, biodegradable. | Shown to be effective for both coupling and deprotection reactions in solution- and solid-phase synthesis. | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid). | Reported as a green solvent for coupling reactions in SPPS. | rsc.orgresearchgate.net |

| γ-Valerolactone (GVL) | High boiling point, biodegradable, derived from biomass. | Considered a green alternative to DMF for Fmoc deprotection. | researchgate.net |

| N-Butylpyrrolidone (NBP) | Lower toxicity profile than NMP. | Proposed as a less hazardous solvent for use in SPPS. | researchgate.net |

Advanced Applications of Fmoc N Methyl Beta Alanine in Peptide and Peptidomimetic Design

Integration of Fmoc-N-methyl-beta-alanine into Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block in the solid-phase synthesis of peptides, allowing for the creation of complex and therapeutically relevant molecules. chemimpex.com The presence of the N-methyl group, however, necessitates special considerations during the peptide chain elongation process. The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, which can lead to incomplete coupling reactions and the formation of deletion sequences.

Mitigation of Synthetic Challenges Associated with N-Methylated Residues

The successful incorporation of this compound and other N-methylated amino acids into a growing peptide chain hinges on overcoming the inherent challenges of reduced reactivity and increased steric bulk.

The decreased nucleophilicity and increased steric hindrance of the secondary amine in N-methylated residues like this compound demand more potent coupling reagents and optimized reaction conditions to achieve high coupling yields. peptide.com Standard coupling reagents may prove insufficient, leading to incomplete reactions.

Several strategies have been developed to enhance coupling efficiency:

High-Potency Urionium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often employed, but HATU generally shows greater success. peptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), especially when used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), have proven effective. peptide.com

Acyl Chlorides: The in situ formation of Fmoc-amino acid chlorides using reagents like triphosgene (B27547) can drive couplings to completion. peptide.com

Micro-flow Technology: Recent advancements have utilized micro-flow peptide bond formation with highly electrophilic acyl N-methylimidazolium cation species, which has been shown to produce high yields of N-methylated peptides in shorter timeframes. nagoya-u.ac.jp

| Coupling Reagent Class | Examples | Efficacy for N-Methylated Residues |

| Urionium/Aminium Salts | HATU, HBTU | HATU is generally more effective than HBTU. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective, especially with additives like HOAt. peptide.com |

| Acyl Halides | Fmoc-amino acid chlorides | Can be highly effective for difficult couplings. peptide.com |

| Imidazolium Salts | Acyl N-methylimidazolium cations | Shown to be highly efficient in micro-flow systems. nagoya-u.ac.jp |

The steric bulk of the N-methyl group, in addition to the side chain of the amino acid, can significantly impede the approach of the incoming activated amino acid, further complicating peptide elongation. nih.gov This is particularly challenging when coupling an amino acid onto an N-methylated residue. biotage.co.jp

To address steric hindrance, the following strategies are employed:

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help ensure the reaction goes to completion.

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling reactions by increasing the kinetic energy of the molecules, which can help overcome the activation energy barrier imposed by steric hindrance. nih.govbiotage.co.jp

Optimized Solvent Choice: The choice of solvent can influence reaction rates. N-Methyl-2-pyrrolidone (NMP) is often favored over dimethylformamide (DMF) in difficult couplings. peptide.com

Use of Additives: Additives like HOAt can accelerate the coupling reaction and suppress side reactions. mdpi.com

Management of Undesired Side Reactions during Fmoc-SPPS with N-Methyl-beta-alanine

The conditions required for Fmoc-SPPS, particularly the repetitive base-mediated deprotection of the Fmoc group, can promote several unwanted side reactions. The presence of N-methylated residues can influence the propensity for these side reactions.

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of SPPS. It involves the intramolecular cyclization of the N-terminal amino group, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain. acs.org Sequences containing a secondary amino acid like proline or an N-methylated amino acid at the second position from the N-terminus are particularly susceptible to DKP formation. acs.orgresearchgate.net

Strategies to suppress DKP formation include:

Use of Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) resin provide significant steric bulk around the linkage to the peptide, which inhibits the intramolecular cyclization reaction. acs.org

Modified Fmoc Deprotection Cocktails: Replacing the standard 20% piperidine (B6355638) in DMF with alternative deprotection solutions can drastically reduce DKP formation. For instance, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP has been shown to be highly effective. acs.orgnih.gov

Incorporation of Dipeptide Building Blocks: Using a pre-formed dipeptide can bypass the problematic dipeptide stage on the resin where DKP formation is most likely to occur. iris-biotech.de

| Deprotection Reagent | DKP Formation | Reference |

| 20% Piperidine/DMF | High (e.g., 13.8% in a model system) | acs.org |

| 5% Piperazine/NMP | Significantly Reduced (e.g., <4% in a model system) | acs.org |

| 2% DBU, 5% Piperazine/NMP | Drastically Reduced (e.g., 3.6% in a model system) | acs.orgnih.gov |

Aspartimide formation is another common side reaction in Fmoc-SPPS, occurring when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue. nih.gov This process is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. iris-biotech.denih.gov While not directly involving this compound itself, this side reaction is a critical consideration in the synthesis of any peptide containing aspartic acid.

Epimerization, the change in the stereochemistry of a chiral center, can also occur during peptide synthesis, particularly during the activation and coupling of amino acids under basic conditions. mdpi.com The slow coupling reactions associated with sterically hindered N-methylated amino acids can increase the risk of epimerization of the activated amino acid. mdpi.com

Strategies for controlling these side reactions include:

Bulky Side-Chain Protecting Groups for Aspartic Acid: Using sterically demanding protecting groups on the aspartic acid side chain, such as β-trialkylmethyl esters, can shield the side-chain carbonyl from nucleophilic attack. nih.goviris-biotech.de

Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen following the aspartic acid residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation. iris-biotech.de This is often achieved by using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block. iris-biotech.de

Optimized Coupling Reagents: For controlling epimerization, using coupling reagents that minimize the lifetime of the activated intermediate or that proceed through a mechanism less prone to racemization is crucial. The use of DIC/HOAt under non-basic conditions has been shown to suppress epimerization during the coupling of sterically hindered residues. mdpi.com

Addition of Acids to Deprotection Solution: The addition of a mild acid, such as ethyl cyano(hydroxyimino)acetate (Oxyma), to the piperidine deprotection solution can reduce the basicity and thereby suppress aspartimide formation. nih.gov

Prevention of Racemization during Coupling Steps

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate biological activity. The use of this compound inherently mitigates the risk of racemization during the crucial coupling steps due to its unique structural features.

The primary mechanism for racemization in standard α-amino acid coupling involves the formation of a 5-membered oxazolinone (or azlactone) intermediate. bachem.com This process is facilitated by the abstraction of the α-hydrogen by a base, leading to a loss of chirality. bachem.com The Fmoc protecting group itself is a urethane-type group, which is known to suppress this racemization pathway during activation and coupling. semanticscholar.orgnih.gov

However, the structure of this compound provides two additional layers of protection against racemization:

N-methylation: The presence of a methyl group on the amide nitrogen physically blocks the formation of the oxazolinone intermediate. This modification is a well-established strategy to reduce racemization, particularly for residues prone to epimerization like histidine. nih.gov

Beta-Amino Acid Structure: As a β-amino acid, the chiral center (if present) is not the α-carbon adjacent to the carbonyl group. The common racemization mechanism via α-hydrogen abstraction is therefore not applicable.

Consequently, the incorporation of this compound into a peptide sequence is exceptionally safe regarding the preservation of stereochemistry at the coupling site. While other amino acids in the sequence, particularly C-terminal residues attached to the resin, may still be susceptible to racemization under basic conditions, the this compound unit itself remains stereochemically stable. nih.gov

Enhancing Overall Peptide Purity and Yield in N-Methylated Peptide Synthesis

To overcome the challenge of sluggish coupling kinetics associated with N-methylated residues, specialized protocols are often required. The use of powerful coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a suitable base like N-methylmorpholine (NMM), has been shown to significantly improve the efficiency of incorporating N-methylated amino acids. nih.gov

Table 1: Strategies to Enhance Purity and Yield in N-Methylated Peptide Synthesis

| Challenge | Recommended Strategy | Rationale | Citation |

|---|---|---|---|

| Slow Coupling Kinetics | Use of potent coupling reagents (e.g., HATU, PyBOP) | Overcomes the steric hindrance of the N-methyl group to drive the reaction to completion. | nih.gov |

| Deletion Sequences | Employ optimized coupling protocols and high-purity building blocks | Ensures efficient incorporation of the correct amino acid and avoids the introduction of impurities. | nih.govsigmaaldrich.com |

| Aggregation | Switch to more polar solvents (e.g., NMP) or use chaotropic salts | Disrupts intermolecular hydrogen bonding that can hinder reaction efficiency. | peptide.com |

| Impurity Incorporation | Use building blocks with >99% HPLC purity | Prevents the formation of failure sequences from contaminated starting materials. | chimia.ch |

Conformational Engineering of Peptides and Peptidomimetics

Role of this compound in Inducing and Stabilizing Specific Peptide Conformations

The incorporation of this compound into a peptide backbone is a powerful tool for conformational engineering. Both the N-methylation and the β-amino acid structure impose significant constraints on the peptide's local geometry, guiding it to adopt specific and predictable secondary structures.

Effects of N-Methylation:

Elimination of Hydrogen Bond Donor: The N-methyl group replaces the amide proton (N-H), removing its ability to act as a hydrogen bond donor. This disrupts the formation of canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonding. nih.gov

Steric Constraint: The methyl group introduces steric bulk that restricts rotation around the peptide backbone's dihedral angles (phi, φ, and psi, ψ). It strongly favors a trans conformation for the preceding peptide bond (ω ≈ 180°), preventing cis-trans isomerization and rigidifying the backbone. wiley.com This steric hindrance can induce turn-like structures, such as β-turns and γ-turns. nih.govacs.org

Effects of the Beta-Amino Acid Backbone:

Increased Flexibility: The addition of an extra carbon atom into the backbone (Cα-Cβ-C=O) increases the number of rotatable bonds, offering greater conformational diversity compared to α-amino acids. scirp.org

Novel Secondary Structures: Polymers of β-amino acids (β-peptides) are known to form stable, well-defined secondary structures, including various types of helices (e.g., 14-helix) and sheets, that are distinct from those formed by α-peptides. scirp.orgacs.org

Design of Constrained Peptides for Target Recognition

Constrained peptides are a promising class of therapeutic molecules that bridge the gap between small molecules and large biologics. scispace.com By locking a peptide into its bioactive conformation, its binding affinity and selectivity for a biological target, such as a protein receptor or enzyme, can be significantly enhanced. diva-portal.org this compound serves as a valuable building block in this endeavor.

The conformational rigidity imparted by N-methylation is a key strategy for constraining peptides. nih.govdiva-portal.org By reducing the conformational entropy of the unbound peptide, less energy is lost upon binding to its target, which often translates to higher affinity. The incorporation of this compound can pre-organize a peptide sequence into a specific turn or loop that mimics the structure of a native ligand at a protein-protein interface. acs.orgnih.gov

For example, this building block can be used to stabilize β-hairpin structures or to create mimics of receptor-binding loops. nih.gov This approach is particularly useful for disrupting protein-protein interactions (PPIs), which are often characterized by large, shallow binding surfaces that are difficult to target with traditional small molecules. nih.gov A constrained peptide containing N-methylated residues can present its side chains in the precise orientation required for optimal interaction with these challenging surfaces, leading to potent and selective inhibition.

Computational Approaches in Predicting and Designing this compound Containing Sequences

Computational modeling has become an indispensable tool for designing peptides with novel properties and for understanding the structural impact of non-standard residues like this compound. researchgate.net Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations allow researchers to predict the conformational preferences of a peptide sequence before undertaking its chemical synthesis. scirp.orgacs.org

For sequences containing this compound, computational methods can:

Predict Conformational Energies: Ab initio and Density Functional Theory (DFT) calculations can determine the relative energies of different conformations of the N-methylated β-amino acid residue, identifying the most stable geometries. scirp.org These studies can model how solvation and intramolecular hydrogen bonding influence the preferred structure. scirp.org

Simulate Peptide Folding: MD simulations can model the dynamic behavior of an entire peptide containing the modified residue in an aqueous environment. These simulations reveal the most probable secondary structures (e.g., turns, helices) that the peptide will adopt and how stable these structures are over time. acs.org

Guide Sequence Design: By simulating various sequences, researchers can perform an in silico screening to identify the optimal placement of this compound to achieve a desired three-dimensional fold. acs.org This rational design process significantly reduces the experimental effort required to develop constrained peptides with high affinity for a specific biological target. nih.govresearchgate.net

Computational studies have been crucial in demonstrating how N-methylation affects the potential energy surface of the peptide backbone and in rationalizing the observed stability of specific folds. acs.orgacs.org This synergy between computational prediction and experimental synthesis accelerates the development of advanced peptidomimetics for therapeutic and biotechnological applications.

Biological and Biomedical Research Applications of Fmoc N Methyl Beta Alanine Derived Peptides

Drug Discovery and Development Initiatives

The incorporation of Fmoc-N-methyl-beta-alanine into peptide sequences is a key strategy in modern medicinal chemistry to overcome the inherent limitations of peptide-based drugs. chemimpex.commdpi.com

A primary challenge for peptide therapeutics is their susceptibility to enzymatic degradation and rapid clearance in vivo, which results in a short biological half-life and limited bioavailability. mdpi.com N-methylation of the peptide backbone, a modification enabled by using building blocks like this compound, is a widely employed strategy to address these issues. mdpi.com This modification enhances the stability of peptides against proteases. researchgate.net The presence of the N-methyl group also increases the hydrophobicity of the peptide, which can lead to improved cell permeability and better interaction with hydrophobic biological targets. mdpi.com The enhanced stability and solubility in organic solvents make peptides containing this modification suitable for a wider range of chemical reactions and formulation strategies. cymitquimica.com Research has focused on developing efficient solid-phase synthesis methods for creating this compound to make this crucial building block more accessible for the development of peptide drugs with improved pharmacokinetic profiles. mdpi.comresearchgate.net

Peptides incorporating N-methylated amino acids have been investigated for their therapeutic potential in various diseases. For instance, N-methylation is a feature in the design of β-sheet breaker peptides aimed at inhibiting the fibril formation associated with Alzheimer's disease. nih.gov By introducing N-methylated residues, researchers aim to reduce the peptide's own tendency to self-aggregate while retaining its ability to interfere with the disease-related amyloid aggregation process. nih.gov

This compound is a valuable component in the design of advanced drug delivery systems and novel biomaterials. chemimpex.com Its ability to be incorporated into peptide sequences allows for the creation of materials with tailored properties for targeted therapy. chemimpex.com Peptides containing this modified amino acid can be integrated into larger constructs, such as tumor-homing peptides (THPs), which are designed to specifically target tumor cells and their microenvironment. nih.gov The unique characteristics of THPs, including low immunogenicity and high tumor penetration, make them promising vehicles for delivering cytotoxic drugs directly to cancer tissues, thereby enhancing efficacy and reducing systemic toxicity. researchgate.netnih.gov

Furthermore, the principles of self-assembly associated with Fmoc-amino acids are being harnessed to create hydrogels for controlled drug release. While much of the foundational research has used derivatives like Fmoc-diphenylalanine, the concepts are broadly applicable. nih.govresearchgate.net These hydrogels can encapsulate therapeutic agents, and their physical properties can sometimes be modulated by external stimuli, offering a sophisticated platform for drug delivery. nih.gov The inclusion of N-methylated beta-alanine (B559535) could further refine these systems by altering the hydrogel's stability and drug-release kinetics.

The study of peptides containing N-methylated amino acids is critical in understanding and combating complex diseases, including neurodegenerative disorders. One area of significant research is Alzheimer's disease, where the aggregation of β-amyloid peptides is a key pathological hallmark. nih.gov Researchers have synthesized β-sheet breaker peptides containing N-methylated amino acid residues to inhibit this aggregation process. nih.gov In one study, microwave-assisted Fmoc chemistry was used to successfully synthesize a library of N-methylated peptides, which demonstrated the feasibility of producing these complex molecules for therapeutic testing. nih.gov

The relevance of studying N-methylated amino acids is underscored by the neurotoxic compound beta-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative conditions like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC). nih.govmdpi.com Research into BMAA has revealed that its toxicity involves multiple mechanisms, including the induction of oxidative stress and excitotoxicity through interactions with glutamate (B1630785) receptors. nih.gov Understanding the biological impact of such N-methylated amino acids provides a crucial foundation for designing therapeutic peptides that can intervene in these pathological pathways.

Bioconjugation and Probe Development

The unique chemical features of this compound make it a useful tool for bioconjugation, a process that involves linking molecules for specific biochemical applications. chemimpex.com

Bioconjugation is essential for creating diagnostic tools and for immobilizing biomolecules onto surfaces for analysis. chemimpex.com The Fmoc group itself, while primarily used for protection during synthesis, is a fluorescent moiety that can be utilized in certain detection methods. More importantly, the beta-alanine structure provides a flexible spacer that can be incorporated between a peptide and a label (like a fluorophore) or a surface. Research on related compounds, such as N-Fmoc-α-sulfo-β-alanine, has demonstrated the utility of Fmoc-beta-alanine derivatives in attaching functional molecules like chromophores and fluorophores to peptides using solid-phase synthesis. rsc.org This strategy allows for the creation of labeled peptides for use in various assays and imaging techniques.

The development of sensitive and reliable detection methods is crucial for studying the role of specific molecules in biological systems. An important application in this area is the creation of chemical probes to identify and quantify trace amounts of N-methylated amino acids like the neurotoxin BMAA. mdpi.com A recently developed analytical method utilizes pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl), a reagent closely related to the Fmoc group, to detect BMAA and its isomers in water samples. mdpi.com This process turns the target amino acids into fluorescently tagged derivatives that can be easily detected and quantified, demonstrating how the core Fmoc chemistry is applied to synthesize probes for monitoring biologically significant compounds. mdpi.com

Neuroscience Research and Neurotransmitter System Studies

The complexity of the central nervous system (CNS) presents significant challenges for therapeutic intervention. Peptides, with their high specificity and potency, are promising candidates for neurological drugs, but their utility is often limited by poor metabolic stability and inability to cross the blood-brain barrier (BBB). acs.orgexplorationpub.com The incorporation of this compound into peptide sequences helps to overcome these hurdles, enabling the development of novel tools and therapeutics for neuroscience research. chemimpex.commdpi.com

Peptides containing N-methyl-beta-alanine can be designed to mimic the structure and function of endogenous neurotransmitters and neuromodulators. chemimpex.com This mimicry allows these synthetic peptides to interact with specific receptors and transporters within the nervous system, thereby modulating neuronal signaling. For instance, N-methylated peptides have been developed to target receptors involved in neurodegenerative diseases. nih.gov The N-methyl group can influence the peptide's conformation, locking it into a bioactive state that is recognized by the target receptor. mdpi.com

An example of this is the development of peptide-based inhibitors of protein-protein interactions that are crucial in the pathogenesis of neurological disorders. In Alzheimer's disease, the aggregation of the β-amyloid peptide is a key pathological event. N-methylated peptides have been designed to interfere with this aggregation process. nih.gov For example, an N-methylated peptide derived from the D-enantiomeric Cholyl-LVFFA-NH2, known as PPI-1019 (APAN), has been investigated for its ability to inhibit Aβ aggregation and its associated toxicity. nih.gov

Furthermore, research into neurotensin (B549771) (NT), a neuropeptide with roles in pain, temperature regulation, and dopamine (B1211576) system modulation, has benefited from N-methylated analogs. NT itself has a short half-life, but N-methylated versions exhibit enhanced stability and can cross the BBB, inducing pharmacological effects like hypothermia, which has neuroprotective implications. elifesciences.org

The enhanced stability and BBB permeability of this compound-derived peptides make them excellent probes for studying brain function and delineating complex neurological pathways. acs.orgresearchgate.net These modified peptides can be labeled with fluorescent tags or radioisotopes to visualize their distribution in the brain and to track their engagement with specific targets.

One area of significant interest is the modulation of the postsynaptic density protein 95 (PSD-95). PSD-95 is a scaffolding protein that plays a critical role in the organization of synaptic signaling complexes, particularly those involving the N-methyl-D-aspartate (NMDA) receptor. lu.se Overactivation of NMDA receptors is implicated in excitotoxic neuronal death following stroke. Cyclic peptides designed to inhibit the interaction between PSD-95 and its binding partners have shown neuroprotective effects. lu.se The incorporation of N-methylated amino acids into these cyclic peptides can further enhance their stability and cell permeability, making them more effective research tools and potential therapeutics.

The ability of N-methylated peptides to cross the BBB has been systematically studied. For example, peptides rich in N-methyl-phenylalanine have been shown to act as effective BBB shuttles, capable of transporting non-permeable cargo molecules into the brain. researchgate.net This strategy opens up new avenues for delivering diagnostic and therapeutic agents to the CNS.

| Research Area | Application of this compound-Derived Peptides | Key Findings |

| Neurodegenerative Disease | Inhibition of β-amyloid aggregation in Alzheimer's disease. | N-methylated peptides can reduce Aβ aggregation and neurotoxicity. nih.gov |

| Neuroprotection | Development of neurotensin analogs for hypothermia induction. | N-methylated neurotensin analogs show increased stability and BBB penetration. elifesciences.org |

| Stroke Therapy | Inhibition of PSD-95 protein interactions. | Cyclic peptides with N-methylated residues can disrupt harmful protein interactions in stroke. lu.se |

| Drug Delivery | Use as blood-brain barrier shuttles. | N-methylated phenylalanine-rich peptides can transport cargo across the BBB. researchgate.net |

Protein Engineering and Functional Modulation

Protein engineering aims to design new proteins or modify existing ones to improve their function, stability, and therapeutic potential. The incorporation of N-methylated amino acids, facilitated by building blocks like this compound, is a powerful strategy in this field. chemimpex.comnih.gov

One of the primary applications of N-methylation in protein engineering is the enhancement of proteolytic stability. researchgate.netresearchgate.net The N-methyl group on the peptide backbone sterically hinders the approach of proteases, enzymes that degrade proteins and peptides. This increased resistance to enzymatic degradation extends the half-life of peptide-based drugs in the body, a critical factor for their therapeutic efficacy. nih.govencyclopedia.pub

The introduction of an N-methyl group can also modulate the conformational flexibility of a peptide. mdpi.com By restricting the possible conformations, N-methylation can lock a peptide into its bioactive shape, leading to higher binding affinity and selectivity for its target receptor. nih.gov However, it is important to note that not all N-methylations are beneficial; the position of the modification is crucial, as some can lead to a loss of activity. nih.gov Systematic N-methylation scans are often performed to identify the optimal sites for modification.

The improved properties of N-methylated peptides have led to their successful application in biopharmaceutical development. nih.govencyclopedia.pub A classic example is Cyclosporin A, an immunosuppressant drug widely used in organ transplantation. This cyclic peptide contains seven N-methylated amino acids, which contribute to its high stability and oral bioavailability. explorationpub.com

In the context of developing new biopharmaceuticals, this compound and other N-methylated amino acid derivatives are essential tools. chemimpex.comkrisp.org.za They allow for the rational design of peptide drugs with improved pharmacokinetic profiles. For instance, in the development of modulators for the Fsr quorum sensing system in Enterococcus faecalis, N-methylation at a specific position in the signaling peptide (GBAP) was shown to significantly increase its stability against protease digestion while retaining biological activity. nih.gov This finding has important implications for the development of new antimicrobial agents.

| Peptide Modification | Effect | Example |

| N-methylation | Increased proteolytic stability | Cyclosporin A explorationpub.com |

| N-methylation | Conformational constraint | Enhanced receptor binding nih.gov |

| N-methylation | Improved bioavailability | Orally active peptides researchgate.net |

| N-methylation | Modulation of activity | Fsr quorum sensing modulators nih.gov |

Proteomics and Biomarker Identification

Proteomics, the large-scale study of proteins, is crucial for understanding disease mechanisms and for the discovery of new biomarkers. Protein methylation is a key post-translational modification (PTM) that regulates a wide range of cellular processes, including gene transcription, signal transduction, and protein stability. jpt.comcreative-proteomics.com

The analysis of protein methylation is a specialized area of proteomics, often referred to as "methyl-proteomics." creative-proteomics.com This field relies on sensitive analytical techniques, primarily mass spectrometry, to identify and quantify methylation sites on proteins. The development of robust methods for enriching methylated peptides from complex biological samples is essential for these studies.

This compound and other isotopically labeled N-methylated amino acids play a vital role in quantitative proteomics. proteomexchange.org They are used to synthesize stable isotope-labeled peptides that serve as internal standards in mass spectrometry experiments. These standards allow for the precise quantification of endogenous methylated peptides, which can be crucial for identifying biomarkers associated with disease. For example, alterations in protein methylation patterns have been linked to various human diseases, including cancer and neurodegenerative disorders. creative-proteomics.com

Development of Peptide Markers for Protein Dynamics

The study of protein dynamics—the way proteins move, fold, and interact—is fundamental to understanding their function. Peptides derived from this compound are instrumental in creating sophisticated markers to probe these dynamics. The incorporation of an N-methylated residue like N-methyl-beta-alanine fundamentally alters the peptide's conformational landscape. By removing the amide hydrogen, a crucial hydrogen-bond donor is eliminated, which disrupts common secondary structures like α-helices and β-sheets while promoting others, such as β-turns. mdpi.comnih.gov This modification introduces a level of conformational control that allows researchers to design peptides with predictable and stable shapes.

These conformationally constrained peptides serve as ideal molecular scaffolds. rsc.orgwiley.com Researchers can design these peptides to adopt specific shapes that mimic the binding domains of natural proteins. By presenting functional groups in a precise spatial arrangement, these synthetic peptides can act as high-affinity ligands for target proteins, including G protein-coupled receptors. wiley.com The stability of these peptide markers is significantly enhanced by N-methylation, which protects them from rapid degradation by proteases, a common problem with natural peptides. nih.govresearchgate.net This increased half-life is critical for studies that require monitoring protein dynamics over extended periods.

Research has shown that oligomers of N-methylated amino acids can form defined, rigid structures in solution, making them excellent building blocks for the bottom-up design of functional molecular probes. rsc.org Computational methods, such as molecular dynamics simulations, are often used to predict the conformational behavior of peptides containing N-methylated residues, allowing for the rational design of markers for specific protein targets. nih.govnih.gov By creating these stable, structurally defined peptide markers, scientists can effectively study protein-protein interactions, receptor binding, and the conformational changes that define a protein's biological activity.

| Feature of N-Methylation | Impact on Peptide Structure and Function | Research Finding |

| Conformational Restriction | Eliminates H-bond donor, altering secondary structure. Can stabilize β-turns and other specific conformations. mdpi.comnih.govrsc.org | N-methylation of amino acids in a peptide sequence can induce β-hairpin conformations, creating structurally defined motifs. rsc.org |

| Proteolytic Stability | Blocks access for protease enzymes, significantly increasing the peptide's half-life in biological systems. nih.govresearchgate.net | Substitution of just one alanine (B10760859) with N-methylalanine in a peptide dramatically increased its half-life in the presence of proteinase-K from 6 minutes to 110 minutes. researchgate.net |

| Molecular Scaffolding | Provides a rigid backbone for the precise spatial arrangement of functional groups. rsc.orgwiley.com | Oligomers of N-methylalanine can form stable, extended shapes in water, serving as a scaffold to create ligands that inhibit protein-protein interactions, such as MDM2. wiley.com |

Contribution to Elucidating Disease Pathways

Peptides synthesized with this compound are valuable tools for investigating the molecular mechanisms of various diseases, particularly those involving protein misfolding and aggregation, such as Alzheimer's disease and other neurodegenerative disorders. researchgate.netacs.org The ability to create stable peptides that can interact specifically with disease-associated proteins allows researchers to probe and modulate these pathological pathways.

A key application is the design of inhibitors for amyloid protein aggregation. In Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central pathological event. Researchers have designed peptides containing N-methylated amino acids to bind to Aβ and disrupt its aggregation process. nih.gov These synthetic peptides can be engineered to interact with specific hydrophobic regions of the Aβ peptide, preventing it from self-associating. nih.gov Similarly, peptides incorporating beta-amino acids have been shown to inhibit the aggregation of α-synuclein, the protein linked to Parkinson's disease and Lewy body dementia. researchgate.net

The use of this compound allows for the creation of peptidomimetics—molecules that mimic the structure of natural peptides but have enhanced properties. These peptidomimetics often exhibit improved metabolic stability and cell permeability, making them more effective as research tools and potential therapeutic leads. researchgate.net For instance, studies on the neurotoxin β-N-methylamino-L-alanine (BMAA), which is structurally related to the building block , have explored how non-proteinogenic amino acids can be misincorporated into proteins during synthesis, leading to protein misfolding and cellular toxicity. mdpi.comnih.gov This line of research, while focused on a different molecule, highlights the importance of understanding how modified amino acids interact with cellular machinery and contribute to disease states. By designing specific peptide inhibitors and probes using building blocks like this compound, scientists can elucidate the critical steps in disease pathways and identify new targets for therapeutic intervention.

| Disease Target | Peptide Design Strategy | Key Finding |

| Amyloid-Beta (Alzheimer's Disease) | Incorporation of N-methylated alanine into a model peptide to inhibit aggregation. nih.gov | A model tetrapeptide containing N-methylalanine in a β-strand conformation was shown to interact with the hydrophobic stretch of the amyloid-beta peptide, suggesting a mechanism for inhibiting aggregation. nih.gov |

| α-Synuclein (Lewy Body Diseases) | Substitution with β-alanine in short peptides to prevent fibril formation. researchgate.net | Peptides containing β-alanine were effective at inhibiting the aggregation of α-synuclein, suggesting a strategy for designing agents to treat Lewy body diseases. researchgate.net |

| General Protein-Protein Interactions | N-methyl scanning mutagenesis to improve ligand binding and selectivity. nih.gov | Systematically replacing amino acids with their N-methylated counterparts in a G-protein binding peptide enhanced protease resistance and, in some cases, improved binding affinity and specificity. nih.gov |

Analytical Chemistry of Fmoc N Methyl Beta Alanine and Its Peptide Conjugates

Characterization Techniques for Fmoc-N-methyl-beta-alanine Purity and Structure

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound, confirming its identity, structure, and purity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, non-destructive techniques that provide detailed structural information and confirm the molecular weight of this compound.

High-Resolution NMR Spectroscopy is utilized to elucidate the chemical structure by mapping the carbon and proton framework of the molecule. The chemical shifts, coupling constants, and integration of peaks in ¹H and ¹³C NMR spectra provide unambiguous evidence for the presence of the Fmoc group, the N-methyl group, and the β-alanine backbone.

Mass Spectrometry is employed to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₁₉H₁₉NO₄), which is 325.36 g/mol . chemimpex.com

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group, the N-methyl protons, and the methylene protons of the β-alanine backbone. |

| ¹³C NMR | Chemical Shifts (ppm) | Resonances for the carbonyl carbon of the carbamate and carboxylic acid, aromatic carbons of the fluorenyl ring, and aliphatic carbons of the N-methyl and β-alanine moieties. |

| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio (m/z) | A measured value consistent with the calculated exact mass of the molecular ion [M+H]⁺ or other adducts. |

Chromatographic techniques are the cornerstone for assessing the purity of this compound, separating the main compound from any potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for determining the purity of Fmoc-protected amino acids. researchgate.net A C18 column is typically employed with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. Commercial suppliers of this compound often guarantee a purity of ≥97% or higher as determined by HPLC. chemimpex.commyskinrecipes.com

Gas Chromatography (GC) can also be used for purity assessment, particularly for detecting volatile impurities. However, due to the low volatility of this compound, derivatization is often required to convert it into a more volatile compound before analysis. A quantitative GC-based assay can be employed to determine the content of free amino acid, a critical impurity. merckmillipore.com

| Technique | Typical Conditions | Purpose |

| RP-HPLC | Column: C18; Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA; Detection: UV at 254 nm or 265 nm | To determine the percentage purity of the this compound and separate it from non-volatile impurities. |

| GC | Column: Capillary column (e.g., DB-5); Detection: Flame Ionization Detector (FID) | To quantify volatile impurities and, after derivatization, assess the content of the free amino acid. |

Quantification and Stereochemical Analysis of this compound

Beyond chemical purity, the stereochemical integrity of this compound is critical, especially when it is intended for the synthesis of chiral peptides.

Since β-alanine itself is achiral, this compound is also achiral. However, when dealing with chiral derivatives of β-alanine, the determination of enantiomeric purity is crucial. For chiral N-methylated amino acids, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers, allowing for their separation and quantification. For N-Fmoc α-amino acids, the expected enantiomeric purity is often greater than 99.0% enantiomeric excess (ee), and for high-quality applications, it can be ≥99.8% ee. phenomenex.com Chiral HPLC offers advantages in speed and detection levels for ensuring high enantiomeric purity. phenomenex.com

The analytical challenge of separating isomers is particularly relevant in the context of the neurotoxin β-N-methylamino-L-alanine (BMAA), for which N-methyl-beta-alanine is a structural isomer. researchgate.net The methods developed for BMAA are informative for the analysis of this compound and its potential isomers. BMAA has several natural isomers, including 2,4-diaminobutyric acid (DAB), β-amino-N-methyl-alanine (BAMA), and N-(2-aminoethyl)glycine (AEG). nih.govmdpi.com

The separation and specific detection of these isomers are critical to avoid misidentification. nih.gov Analytical methods must be able to discriminate BMAA from these closely eluting compounds. researchgate.netnih.gov This is typically achieved through derivatization followed by chromatographic separation. A chiral UPLC-MS/MS method has been developed to separate BMAA enantiomers and isomers after derivatization with N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). nih.govnih.gov Such derivatization strategies followed by high-resolution chromatography are essential for the unambiguous identification and quantification of specific isomers.

| Isomer of N-methyl-beta-alanine | Analytical Challenge | Method of Discrimination |

| β-N-methylamino-L-alanine (BMAA) | Potential for co-elution and misidentification in complex matrices. | Derivatization (e.g., with (S)-NIFE or AQC) followed by UPLC-MS/MS or HILIC-MS/MS. nih.govifremer.fr |

| 2,4-diaminobutyric acid (DAB) | Structural isomer that can interfere with BMAA detection. | Monitoring of specific mass transitions in LC-MS/MS. mdpi.com |

| N-(2-aminoethyl)glycine (AEG) | Another structural isomer requiring chromatographic separation. | HILIC-MS/MS has been shown to separate AEG from BMAA and DAB. ifremer.fr |

| β-amino-N-methyl-alanine (BAMA) | Isomer that needs to be resolved from BMAA. | Chromatographic methods designed for BMAA isomer separation are applicable. researchgate.net |

Future Perspectives in Fmoc N Methyl Beta Alanine Research

Emerging Methodologies for Efficient Synthesis and Incorporation

The synthesis and incorporation of Fmoc-N-methyl-beta-alanine and other N-methylated amino acids into peptide chains remain a key area of methods development. While standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is common, challenges such as steric hindrance during coupling and the potential for side reactions persist. nih.govbeilstein-journals.org Future research will likely focus on overcoming these hurdles to improve efficiency and yield.

Emerging strategies include the development of novel coupling reagents and optimized reaction conditions specifically for N-methylated residues. On-resin N-methylation techniques, where the methyl group is introduced after the amino acid has been incorporated into the peptide chain, offer an alternative to using pre-methylated building blocks. nih.govnih.gov This approach can sometimes circumvent the difficult coupling of sterically hindered Fmoc-N-methyl amino acids.

Recent advancements in solid-phase synthesis have also focused on developing more robust and efficient methods for preparing Fmoc-N-methyl-amino acids themselves. One such method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for a convenient and high-yield synthesis. researchgate.net

| Synthesis Method | Description | Key Advantages |

| Optimized SPPS | Utilization of specialized coupling reagents and conditions to improve the incorporation of this compound. | Higher coupling efficiency, reduced side reactions. |

| On-Resin N-Methylation | Introduction of the methyl group to the beta-alanine (B559535) residue after its incorporation into the resin-bound peptide. | Bypasses difficult coupling steps of pre-methylated building blocks. nih.govnih.gov |

| 2-CTC Resin-Based Synthesis | Solid-phase synthesis of Fmoc-N-methyl-amino acids using a temporary 2-chlorotrityl chloride resin to protect the carboxylic acid. | Convenient, high-yield synthesis of the building block itself. researchgate.net |

Exploration in Novel Therapeutic Areas and Target Identification

The unique properties conferred by N-methylation, such as increased resistance to proteolytic degradation and improved membrane permeability, make peptides containing this compound attractive candidates for a wide range of therapeutic areas. researchgate.netresearchgate.net The enhanced stability can lead to a longer in-vivo half-life, a crucial factor for drug efficacy. researchgate.net

Future research will likely see the application of this compound-containing peptides in the development of anticancer agents, antimicrobial peptides, and modulators of protein-protein interactions. rsc.orgmdpi.commdpi.com For instance, N-methylated cyclic peptides have shown promise in targeting ubiquitin chains, a mechanism with potential for anti-cancer therapies. rsc.org The incorporation of N-methylated amino acids can also influence receptor subtype specificity, allowing for the design of more targeted therapeutics. researchgate.net

Identifying the specific biological targets of these novel peptides is a critical step in their development. This will involve a combination of biochemical assays, cell-based screening, and proteomics to elucidate their mechanism of action.

Integration of High-Throughput Screening and Computational Design

The vast chemical space that can be explored by incorporating non-canonical amino acids like this compound necessitates the use of high-throughput screening (HTS) and computational design tools. nih.govfrontiersin.org

HTS of large combinatorial peptide libraries allows for the rapid identification of bioactive sequences. nih.govnih.gov Methodologies like mRNA display are being adapted to incorporate non-natural amino acids, including N-methylated variants, significantly expanding the diversity of libraries that can be screened. acs.org

In parallel, computational tools are playing an increasingly important role in the rational design of peptides. tandfonline.commdpi.com Software suites like Rosetta can model the conformational effects of N-methylation, helping to predict the structure and binding affinity of peptides containing this compound. nih.govbakerlab.org These in silico approaches can prioritize candidates for synthesis and experimental testing, saving time and resources. nih.govfrontiersin.org A recent development is the MeDCycFold model, a deep learning-based tool that accelerates the structure prediction of cyclic peptides containing N-methylated amino acids. biorxiv.org

| Technology | Application in this compound Research |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of peptides containing this compound to identify those with desired biological activity. nih.govresearcher.life |

| mRNA Display | Generate and screen vast libraries of peptides with non-natural amino acids, including N-methylated ones, to find high-affinity binders to therapeutic targets. acs.org |

| Computational Design (e.g., Rosetta) | Model the structural impact of incorporating this compound and predict peptide folding and binding, guiding the design of new therapeutic candidates. nih.govtandfonline.combakerlab.org |

| MeDCycFold | Accelerate the structural prediction of cyclic peptides containing N-methylated amino acids through a deep learning-based model. biorxiv.org |

Advancements in Biomedical Imaging and Diagnostics

The enhanced stability and specific transport mechanisms of N-methylated amino acids make them promising candidates for the development of novel imaging agents and diagnostic tools. N-methylated amino acid derivatives have been successfully radiolabeled for use in Positron Emission Tomography (PET) to visualize tumors. snmjournals.orgfrontiersin.orgnih.gov

System A amino acid transporters, which are often upregulated in cancer cells, can transport N-methylated amino acids. snmjournals.orgfrontiersin.org This provides a mechanism for the selective accumulation of radiolabeled tracers containing structures like N-methyl-beta-alanine in tumors, leading to high-contrast images. For example, radiolabeled N-methyl derivatives of amino acids have shown good tumor uptake and retention in preclinical glioma models. snmjournals.org Future work could involve the development of this compound-based probes for PET or other imaging modalities for the early detection and monitoring of cancer and other diseases.

Sustainable and Scalable Manufacturing for Industrial Applications

As peptide-based therapeutics move from the laboratory to the clinic and market, the development of sustainable and scalable manufacturing processes becomes crucial. Traditional peptide synthesis, particularly SPPS, can generate significant amounts of hazardous waste. advancedchemtech.compeptide.com

The principles of green chemistry are increasingly being applied to peptide synthesis to address these environmental concerns. peptide.comnih.govambiopharm.com This includes the use of greener solvents, developing solvent recycling systems, and optimizing reaction conditions to reduce the excess use of reagents. advancedchemtech.comambiopharm.com Liquid-phase peptide synthesis (LPPS) is also being explored as a more sustainable and scalable alternative to SPPS for certain peptides, as it often requires fewer reagents and solvents. bachem.combachem.com

Furthermore, the development of efficient and cost-effective methods for the large-scale synthesis of unnatural amino acids like this compound is essential for their industrial application. rsc.orgresearchgate.net This involves optimizing synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-N-methyl-β-alanine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling Fmoc-protecting groups to N-methyl-β-alanine using carbodiimide-based reagents (e.g., EDC) in dichloromethane or DMF under cooled conditions (0–4°C). Key parameters include stoichiometric ratios of reagents (e.g., 1.2 equivalents of EDC to substrate), pH control via bases like N,N-diisopropylethylamine (DIPEA), and reaction time (12–24 hours). Impurities such as Fmoc-β-alanine may arise due to side reactions involving Fmoc-OSu, requiring post-synthesis purification via silica gel chromatography (eluent: cyclohexane/ethyl acetate) (#user-content-evidence-20)(#user-content-evidence-23).

Q. How can researchers confirm the identity and purity of Fmoc-N-methyl-β-alanine post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Retention time comparison with standards (e.g., Rt ≈ 20–22 min for similar Fmoc-amino acids in reverse-phase systems) (#user-content-evidence-3).

- 1H-NMR : Detection of characteristic peaks for Fmoc groups (δ 7.2–7.8 ppm for aromatic protons) and methyl substituents (δ 1.2–1.5 ppm) (#user-content-evidence-3)(#user-content-evidence-23).

- Mass Spectrometry : Molecular ion confirmation (e.g., [M+H]+ ≈ 326.3 for Fmoc-N-methyl-D-alanine) (#user-content-evidence-23).

Q. What solvent systems are optimal for dissolving Fmoc-N-methyl-β-alanine in peptide synthesis?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous-acidic mixtures (e.g., 1% acetic acid). For solid-phase peptide synthesis (SPPS), 20% piperidine in DMF is commonly used for Fmoc deprotection (#user-content-evidence-8)(#user-content-evidence-22).

Advanced Research Questions

Q. How can β-alanine impurities arise during Fmoc-N-methyl-β-alanine synthesis, and what strategies mitigate this?

- Methodological Answer : Fmoc-β-alanine forms via Lossen-type rearrangement during Fmoc-OSu-mediated protection. Mitigation involves:

- Using fresh, high-purity Fmoc-OSu.

- Optimizing reaction pH to minimize base-induced elimination.

- Post-synthesis purification via preparative HPLC or ion-exchange chromatography to isolate the target compound (#user-content-evidence-20)(#user-content-evidence-23).

Q. What chiral separation methods are effective for resolving Fmoc-N-methyl-β-alanine enantiomers?

- Methodological Answer : Enantiomeric resolution can be achieved using:

- Chiral Stationary Phases (CSPs) : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Derivatization : Pre-column derivatization with Marfey’s reagent (FDAA) followed by reverse-phase HPLC (#user-content-evidence-1) (#user-content-evidence-13).

Q. How does N-methylation influence the conformational stability of peptides incorporating Fmoc-N-methyl-β-alanine?

- Methodological Answer : N-methylation restricts backbone flexibility, reducing peptide aggregation and enhancing proteolytic stability. Circular dichroism (CD) and molecular dynamics simulations are used to analyze conformational changes. For example, β-alanine’s methylated analog may stabilize helical or turn structures in model peptides (#user-content-evidence-22)(#user-content-evidence-23).

Q. What role does Fmoc-N-methyl-β-alanine play in designing protease-resistant peptide therapeutics?

- Methodological Answer : The N-methyl group sterically hinders protease active sites, reducing cleavage. Researchers use this property to engineer peptides with extended half-lives. Activity assays (e.g., trypsin/chymotrypsin digestion) and mass spectrometry monitor degradation resistance (#user-content-evidence-8) (#user-content-evidence-19).

Q. How can researchers address low coupling efficiency of Fmoc-N-methyl-β-alanine in automated SPPS?

- Methodological Answer : Strategies include:

- Double Coupling : Repeating the coupling step with fresh activators (e.g., HOBt/EDC).

- Microwave-Assisted Synthesis : Enhancing reaction kinetics at 50–60°C.

- Side-Chain Anchoring : Using pseudoproline dipeptides to reduce steric hindrance (#user-content-evidence-3)(#user-content-evidence-22).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.